Ethyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate
Description
Ethyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate is a benzimidazole derivative characterized by a trifluoromethoxy-substituted phenyl group at position 4 and an ethyl carboxylate ester at position 6 of the benzimidazole core. The trifluoromethoxy group (-OCF₃) is a strongly electron-withdrawing substituent, which enhances metabolic stability and influences electronic properties compared to non-fluorinated analogs .
Properties
Molecular Formula |
C17H13F3N2O3 |
|---|---|
Molecular Weight |
350.29 g/mol |
IUPAC Name |
ethyl 7-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C17H13F3N2O3/c1-2-24-16(23)11-7-13(15-14(8-11)21-9-22-15)10-3-5-12(6-4-10)25-17(18,19)20/h3-9H,2H2,1H3,(H,21,22) |
InChI Key |
CQTVPENVEWKOAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C(=C1)NC=N2)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation of Benzimidazole Core
The benzimidazole nucleus is commonly synthesized by cyclocondensation of appropriately substituted o-phenylenediamines with carboxylic acids or their derivatives under acidic or catalytic conditions.
- Typical Conditions: Heating the o-phenylenediamine derivative with a carboxylic acid or its ester in the presence of an acid catalyst such as polyphosphoric acid or under reflux in high-boiling solvents.
- Example: 4-Methyl-2-propylbenzimidazole-6-carboxylic acid was prepared by heating the reaction mixture to 100 °C under CO pressure (14 bar) for 48 hours, followed by filtration and purification steps, yielding 89% of the product.
Introduction of the 4-(Trifluoromethoxy)phenyl Group
The 4-(trifluoromethoxy)phenyl substituent is introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.
- Catalysts: Palladium(II) acetate and ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) are employed.
- Procedure: The halogenated benzimidazole intermediate (e.g., 6-bromo-4-methyl-2-propylbenzimidazole) is reacted with 4-(trifluoromethoxy)phenyl boronic acid or equivalent under inert atmosphere, often in the presence of a base.
- Reaction Conditions: Typical reaction temperatures range from 80 to 110 °C, with reaction times varying from several hours to overnight.
- Yield: High yields (up to 89%) have been reported with optimized conditions.
Esterification to Form Ethyl Carboxylate
The carboxylic acid group at the 6-position is converted into the ethyl ester via standard esterification methods.
- Method: Treatment of the benzimidazole-6-carboxylic acid with ethanol in the presence of acid catalysts like sulfuric acid or using coupling reagents such as dicyclohexylcarbodiimide (DCC).
- Alternative: Direct Fischer esterification under reflux conditions.
- Purification: The ester product is purified by filtration, washing with ethanol, and solvent evaporation under reduced pressure.
Summary of Key Reaction Parameters and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Benzimidazole core formation | o-Phenylenediamine + carboxylic acid, acid catalyst | 100 | 48 hours | 89 | CO pressure applied at 14 bar |
| Aryl substitution | Pd(OAc)2, dppf ligand, 4-(trifluoromethoxy)phenyl boronic acid, base | 80-110 | Several hours | Up to 89 | Inert atmosphere required |
| Esterification | Ethanol + acid catalyst or DCC | Reflux | Several hours | High | Purification by filtration and evaporation |
Analytical and Purification Techniques
- Filtration: Use of Büchner funnel to separate solids from reaction mixtures.
- Washing: Ethanol washing to remove impurities.
- Evaporation: Rotary evaporation to remove solvents.
- Chromatography: High-performance liquid chromatography (HPLC) is used to determine purity and yield.
- Characterization: Nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) confirm the structure.
Chemical Reactions Analysis
Benzimidazole Ring Formation
The benzimidazole core is typically formed via a two-step process:
-
Imine Formation : Reaction between an aldehyde (e.g., trifluoromethoxybenzaldehyde) and an amine group generates an imine intermediate.
-
Cyclization : Acid-catalyzed cyclization of the imine with an amino group leads to ring closure, forming the bicyclic benzimidazole structure .
Trifluoromethoxy Group Reactivity
The trifluoromethoxy group (-OCF₃) is electron-withdrawing, directing electrophilic substitution to positions ortho/para to the substituent. This group may also participate in nucleophilic aromatic substitution under strongly activating conditions, though its strong electron-withdrawing nature typically limits reactivity .
Hydrolysis of the Ester Group
The ethyl carboxylate ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating biologically active derivatives (e.g., in drug development) .
Substitution/Coupling Reactions
-
Electrophilic Aromatic Substitution : Potential for substitution at positions adjacent to the trifluoromethoxy group, though steric hindrance and electronic effects may limit reactivity.
-
Suzuki-Miyaura Cross-Coupling : Introduction of aryl groups via palladium-catalyzed coupling, as demonstrated in analogous pyrimidoindazole derivatives .
Comparative Analysis of Reaction Conditions
Challenges and Opportunities
Scientific Research Applications
Ethyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Compound 10h (Ethyl 2-(4-((2-(4-(3-(3-(Trifluoromethoxy)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate)
- Key Differences: Replaces the benzimidazole core with a thiazole ring. Incorporates a urea linker (-NHCONH-) between the trifluoromethoxy-phenyl group and the thiazole.
- Synthetic Yield : 88.7% (higher than many analogs, suggesting favorable reaction conditions) .
- Molecular Weight : 564.2 g/mol (higher due to the piperazine and urea groups) .
Compound 10g (Ethyl 2-(4-((2-(4-(3-(3,4-Dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate)
- Key Differences :
- Substitutes trifluoromethoxy with 3,4-dichlorophenyl.
- Chlorine atoms provide distinct electronic effects (less electron-withdrawing than -OCF₃).
- Synthetic Yield : 87.0% (slightly lower than 10h, possibly due to steric hindrance from chlorine) .
- Molecular Weight : 548.1 g/mol (lower than 10h, reflecting the absence of trifluoromethoxy) .
Ethyl 2-[4-[Bis(prop-2-enyl)sulfamoyl]benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate
- Key Differences :
- Replaces benzimidazole with a benzothiazole scaffold.
- Introduces a sulfamoyl group (-SO₂N-) and propenyl chains, increasing polarity and hydrogen-bonding capacity.
- Structural Impact : The sulfamoyl group may enhance binding to targets requiring polar interactions, contrasting with the lipophilic trifluoromethoxy group in the parent compound .
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Data for Key Compounds
Key Observations :
Electron-Withdrawing Groups : The trifluoromethoxy group in the target compound and 10h provides stronger electron withdrawal than chlorine (10g) or sulfamoyl groups (), likely improving resistance to oxidative metabolism .
Solubility : Piperazine-containing analogs (10g, 10h) exhibit higher solubility due to basic nitrogen atoms, whereas the target compound’s ethyl ester may require prodrug strategies for optimal bioavailability.
Synthetic Accessibility : High yields (>85%) for 10g and 10h suggest robust synthetic routes, though the target compound’s benzimidazole core might require more complex cyclization steps .
Research Implications and Limitations
- Biological Activity: No direct activity data for the target compound are provided in the evidence. However, analogs like 10h and 10g are likely designed for kinase or protease inhibition, given their urea and piperazine motifs .
- Structural Optimization : Replacing the thiazole in 10h with a benzimidazole (as in the target compound) could enhance planar aromatic stacking interactions in drug-target binding.
- Limitations : The evidence lacks pharmacokinetic or toxicity data, limiting a full comparative assessment.
Q & A
Q. What are the optimal synthetic routes for Ethyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves refluxing intermediates like substituted benzaldehydes with triazole derivatives in ethanol under acidic conditions (e.g., glacial acetic acid) for 4+ hours, followed by solvent evaporation and filtration . Optimization may include adjusting molar ratios, solvent polarity (e.g., absolute ethanol vs. DMF), and reaction time to improve yield. Purity can be enhanced via recrystallization or column chromatography. Safety protocols for handling trifluoromethoxy precursors (e.g., 4-(trifluoromethoxy)benzoyl chloride) should be followed due to their reactivity .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions and trifluoromethoxy group integration.
- X-ray crystallography (e.g., as in Acta Crystallographica reports) to resolve bond lengths and angles, especially for the benzimidazole core .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₁₆H₁₄F₃N₂O₃).
- FT-IR to identify ester (C=O stretch ~1700 cm⁻¹) and aromatic C-F stretches .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in polar (DMSO, ethanol) and non-polar solvents (DCM, ethyl acetate) using UV-Vis spectroscopy or gravimetric analysis. The ethyl ester group enhances lipophilicity, but the trifluoromethoxy substituent may reduce aqueous solubility .
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC for decomposition products (e.g., hydrolysis of the ester group). Store refrigerated in inert atmospheres to prevent moisture absorption .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to map electron density and HOMO-LUMO gaps, which correlate with reactivity and binding affinity.
- Use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., kinases or GPCRs). The trifluoromethoxy group’s electron-withdrawing effects may influence binding .
- Compare with analogs (e.g., bromo- or fluoro-substituted benzimidazoles) to identify structure-activity relationships (SAR) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Reproducibility checks : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability. For antimicrobial studies, use CLSI guidelines for MIC determination.
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies in potency .
- Orthogonal assays : Validate anticancer activity via both MTT and apoptosis assays (e.g., Annexin V staining) to confirm mechanisms .
Q. How can reaction mechanisms for key synthetic steps (e.g., benzimidazole ring formation) be elucidated?
- Methodological Answer :
- Kinetic studies : Monitor intermediate formation via in-situ FT-IR or NMR to identify rate-determining steps.
- Isotopic labeling : Use ¹⁵N-labeled amines to trace cyclization pathways during benzimidazole synthesis.
- DFT-based mechanistic modeling : Simulate transition states to evaluate energy barriers for ring closure versus side reactions .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Methodological Answer :
- Catalyst optimization : Use asymmetric catalysis (e.g., chiral palladium complexes) for stereocontrol during cyclization.
- Process analytics : Implement PAT (Process Analytical Technology) tools like inline Raman spectroscopy to monitor enantiomeric excess (ee) during continuous flow synthesis.
- Crystallization engineering : Design chiral co-crystals or use preferential crystallization to isolate the desired enantiomer .
Comparative and Methodological Questions
Q. How does the trifluoromethoxy group influence physicochemical properties compared to methoxy or halogen substituents?
- Methodological Answer :
- LogP measurements : Compare partition coefficients to assess lipophilicity changes. Trifluoromethoxy groups typically increase LogP by ~1 unit versus methoxy .
- Thermal stability : Use TGA-DSC to evaluate decomposition temperatures. The strong C-F bonds in trifluoromethoxy groups enhance thermal stability over chloro analogs .
- Electronic effects : Conduct Hammett studies to quantify electron-withdrawing effects on reaction kinetics .
Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?
- Methodological Answer :
- HPLC-MS : Identify low-abundance byproducts (e.g., hydrolyzed esters or dehalogenated species) with a mass accuracy <5 ppm.
- ICP-OES : Screen for heavy metal residues from catalysts (e.g., Pd, Cu) with detection limits <1 ppm.
- NMR relaxation experiments : Use T₁/T₂ measurements to detect amorphous impurities not resolved by XRD .
Safety and Compliance
Q. What safety precautions are essential when handling intermediates like 4-(trifluoromethoxy)benzoyl chloride?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
- Quench reactive intermediates : Neutralize residual acyl chlorides with aqueous NaHCO₃ before disposal.
- Ventilation control : Monitor airborne concentrations via FT-IR gas analysis to ensure compliance with OSHA PEL limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
